molecular formula C17H25ClN2O3S B4791258 N-(sec-butyl)-1-[(4-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide

N-(sec-butyl)-1-[(4-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide

Cat. No.: B4791258
M. Wt: 372.9 g/mol
InChI Key: MAZQUZXRIUQZAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-1-[(4-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide, also known as BMS-204352, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(sec-butyl)-1-[(4-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide involves the inhibition of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation, pain, and fever. By inhibiting the COX-2 enzyme, this compound reduces inflammation, pain, and fever.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are responsible for inflammation, pain, and fever. It has also been shown to reduce the production of reactive oxygen species, which are responsible for oxidative stress and tissue damage. Additionally, this compound has been shown to have analgesic and antipyretic effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(sec-butyl)-1-[(4-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide in lab experiments is its specificity for the COX-2 enzyme. This allows researchers to study the effects of COX-2 inhibition without affecting the activity of the COX-1 enzyme, which is responsible for the production of prostaglandins that are important for normal physiological functions. However, a limitation of using this compound in lab experiments is its potential toxicity. High doses of this compound have been shown to cause liver damage and gastrointestinal toxicity.

Future Directions

There are several future directions for the study of N-(sec-butyl)-1-[(4-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide. One direction is the development of more potent and selective COX-2 inhibitors. Another direction is the study of the effects of this compound in animal models of disease, such as neuropathic pain, osteoarthritis, and rheumatoid arthritis. Additionally, the potential use of this compound in combination with other drugs for the treatment of inflammatory diseases should be explored. Finally, the potential toxicity of this compound should be further investigated to ensure its safety for use in humans.

Scientific Research Applications

N-(sec-butyl)-1-[(4-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential use in the treatment of neuropathic pain, osteoarthritis, and rheumatoid arthritis.

Properties

IUPAC Name

N-butan-2-yl-1-[(4-chlorophenyl)methylsulfonyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O3S/c1-3-13(2)19-17(21)15-8-10-20(11-9-15)24(22,23)12-14-4-6-16(18)7-5-14/h4-7,13,15H,3,8-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZQUZXRIUQZAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(sec-butyl)-1-[(4-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide
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N-(sec-butyl)-1-[(4-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide

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